molecular formula C6H11BrO3 B1355435 Methyl 3-bromo-2-methoxy-2-methylpropanoate CAS No. 82270-54-0

Methyl 3-bromo-2-methoxy-2-methylpropanoate

Cat. No.: B1355435
CAS No.: 82270-54-0
M. Wt: 211.05 g/mol
InChI Key: FPRKSKBRKHOZCZ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-methoxy-2-methylpropanoate is an organic compound with the molecular formula C6H11BrO3. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a propanoate backbone. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-methoxy-2-methylpropanoate can be synthesized through several methods. One common method involves the bromination of methyl 2-methoxy-2-methylpropanoate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-methoxy-2-methylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Oxidation: Oxidative reactions can convert the methoxy group to a hydroxyl group or further oxidize it to a carbonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Products include substituted esters, nitriles, and amines.

    Reduction: Products include alcohols and alkanes.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

Scientific Research Applications

Methyl 3-bromo-2-methoxy-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-methoxy-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The methoxy group can participate in various transformations, including oxidation and reduction, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-2-methylpropanoate: Similar structure but lacks the methoxy group.

    Methyl 3-bromo-2-(bromomethyl)propanoate: Contains an additional bromine atom, leading to different reactivity.

    Methyl 2-methoxy-2-methylpropanoate: Lacks the bromine atom, resulting in different chemical behavior.

Uniqueness

Methyl 3-bromo-2-methoxy-2-methylpropanoate is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity patterns. This combination allows for versatile applications in organic synthesis and scientific research, making it a valuable compound in various fields.

Properties

IUPAC Name

methyl 3-bromo-2-methoxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO3/c1-6(4-7,10-3)5(8)9-2/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRKSKBRKHOZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555237
Record name Methyl 3-bromo-2-methoxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82270-54-0
Record name Methyl 3-bromo-2-methoxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-2-methoxy-2-methylpropanoate
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